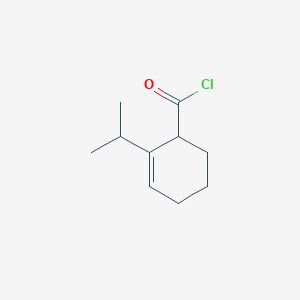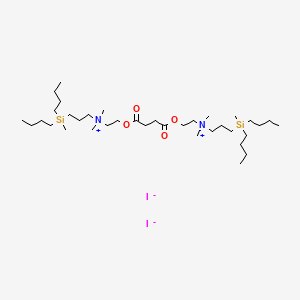
3,8-Dioxa-11-azonia-15-silanonadecan-1-aminium, 15-butyl-N-(3-(dibutylmethylsilyl)propyl)-4,7-dioxo-N,N,11,11,15-pentamethyl-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,8-Dioxa-11-azonia-15-silanonadecan-1-aminium, 15-butyl-N-(3-(dibutylmethylsilyl)propyl)-4,7-dioxo-N,N,11,11,15-pentamethyl-, diiodide” is a complex organosilicon compound. Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, flexibility, and resistance to oxidation and chemicals. This compound, with its intricate structure, is likely to have specialized applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3,8-Dioxa-11-azonia-15-silanonadecan-1-aminium, 15-butyl-N-(3-(dibutylmethylsilyl)propyl)-4,7-dioxo-N,N,11,11,15-pentamethyl-, diiodide” would involve multiple steps, including the formation of the silane and aminium groups, followed by their coupling. Typical reaction conditions might include:
Temperature: Moderate to high temperatures (50-150°C) to facilitate the reactions.
Solvents: Organic solvents such as toluene, dichloromethane, or tetrahydrofuran.
Catalysts: Metal catalysts like palladium or platinum to enhance reaction rates.
Industrial Production Methods
Industrial production would likely involve large-scale reactors with precise control over temperature, pressure, and reaction time. Continuous flow reactors could be used to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the silicon and nitrogen centers.
Reduction: Reduction reactions could target the aminium group, potentially converting it to an amine.
Substitution: Substitution reactions might occur at the silicon center, where alkyl or aryl groups could be replaced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted silanes, amines, and oxides.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a precursor for synthesizing other organosilicon compounds or as a catalyst in organic reactions.
Biology
In biology, it might be used in the development of novel biomaterials or as a component in drug delivery systems due to its potential biocompatibility.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry
In industry, it might be used in the production of high-performance materials, coatings, or adhesives due to its thermal stability and resistance to chemicals.
作用機序
The mechanism of action would depend on the specific application. For example, in a catalytic process, the compound might facilitate the formation or breaking of chemical bonds through its silicon and nitrogen centers. In a biological context, it could interact with cellular components, potentially disrupting or enhancing specific biochemical pathways.
類似化合物との比較
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound used as a standard in NMR spectroscopy.
Hexamethyldisiloxane: Another organosilicon compound with applications in various fields.
Uniqueness
The uniqueness of “3,8-Dioxa-11-azonia-15-silanonadecan-1-aminium, 15-butyl-N-(3-(dibutylmethylsilyl)propyl)-4,7-dioxo-N,N,11,11,15-pentamethyl-, diiodide” lies in its complex structure, which combines multiple functional groups, potentially leading to a wide range of applications and reactivity patterns.
特性
CAS番号 |
95521-12-3 |
|---|---|
分子式 |
C36H78I2N2O4Si2 |
分子量 |
913.0 g/mol |
IUPAC名 |
3-[dibutyl(methyl)silyl]propyl-[2-[4-[2-[3-[dibutyl(methyl)silyl]propyl-dimethylazaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C36H78N2O4Si2.2HI/c1-11-15-29-43(9,30-16-12-2)33-19-23-37(5,6)25-27-41-35(39)21-22-36(40)42-28-26-38(7,8)24-20-34-44(10,31-17-13-3)32-18-14-4;;/h11-34H2,1-10H3;2*1H/q+2;;/p-2 |
InChIキー |
FGWRDFDFSZZUSI-UHFFFAOYSA-L |
正規SMILES |
CCCC[Si](C)(CCCC)CCC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CCC[Si](C)(CCCC)CCCC.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



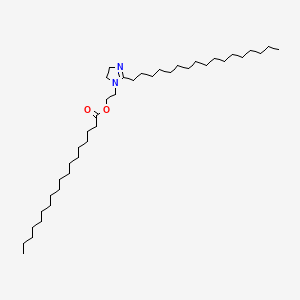

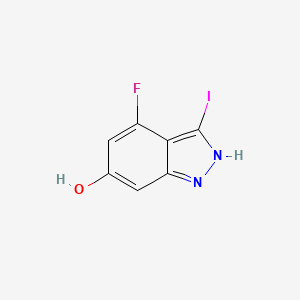



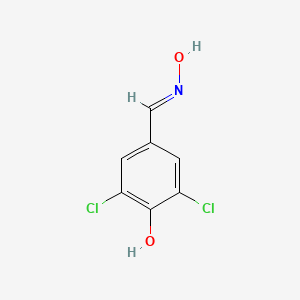
![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
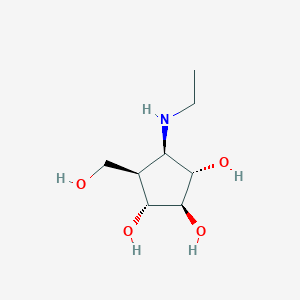
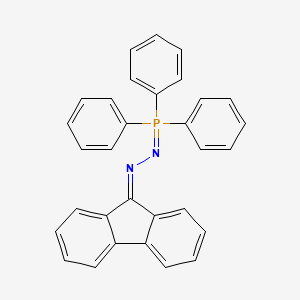
![(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide](/img/structure/B13784395.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiane)]](/img/structure/B13784411.png)
